
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The hydroxymethyl group is then introduced through a hydroxymethylation reaction. The final step involves the esterification of the compound with tert-butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in structure but contains a furan ring instead of a pyrrolidine ring.
Methylammonium lead halide: Different in structure but used in similar applications in chemistry and industry.
Uniqueness
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for specific interactions with biological molecules, making it a valuable compound for scientific studies .
Propiedades
Fórmula molecular |
C15H29NO4 |
|---|---|
Peso molecular |
287.39 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propoxy]propanoate |
InChI |
InChI=1S/C15H29NO4/c1-15(2,3)20-14(18)7-11-19-10-5-9-16-8-4-6-13(16)12-17/h13,17H,4-12H2,1-3H3/t13-/m0/s1 |
Clave InChI |
SUSSCOVLXSCDQH-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CCOCCCN1CCC[C@H]1CO |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCCN1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



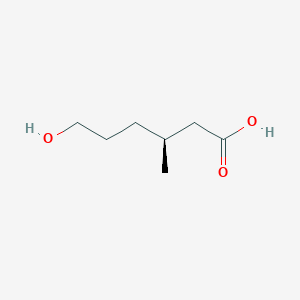

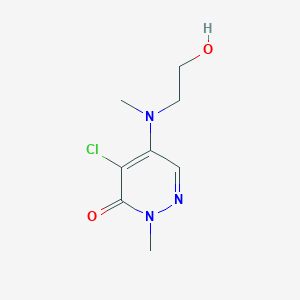
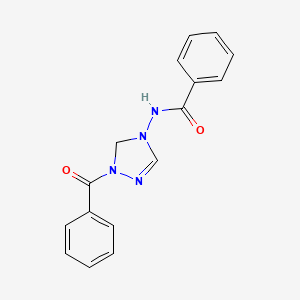
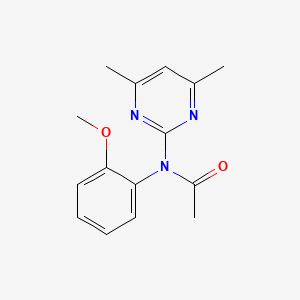
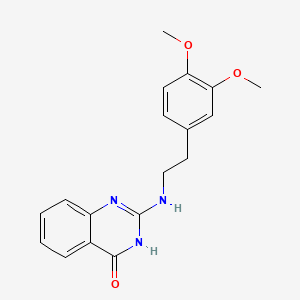
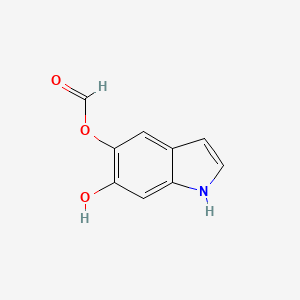
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)
